4-((2,6-Dichloropyridin-4-yl)methyl)morpholine
Overview
Description
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine is a chemical compound with the CAS Number: 1015844-22-0 . It has a molecular weight of 247.12 . The IUPAC name for this compound is 4-((2,6-dichloropyridin-4-yl)methyl)morpholine .
Molecular Structure Analysis
The InChI code for 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine is 1S/C10H12Cl2N2O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Characterization
- The synthesis of "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine" derivatives has been explored for their potential as intermediates in developing novel compounds with various biological activities. For instance, research has focused on synthesizing chiral alkoxymethyl morpholine analogs as dopamine receptor antagonists, highlighting the compound's role in neuromodulation and potential therapeutic applications (Witt et al., 2016).
- Additionally, the compound has been used to synthesize new Mannich bases for corrosion inhibition, demonstrating its importance in materials science for protecting metal surfaces in acidic environments (Jeeva et al., 2015).
Biological Research Applications
- Research has also delved into the biological implications of derivatives synthesized using "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine." For example, its derivatives have been studied for their inhibition effect on tumor necrosis factor alpha and nitric oxide, suggesting potential applications in cancer and inflammation research (Lei et al., 2017).
Chemical Reactions and Mechanisms
- The compound's derivatives have also been part of studies focusing on chemical reactions and mechanisms, such as the synthesis of hetarenium salts from pentafluoropyridine, demonstrating its utility in creating compounds with unique electronic and structural properties (Schmidt et al., 2007).
Metabolism Studies
- In metabolism studies, the derivatives of "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine" have been analyzed to understand the metabolic fate of certain pharmaceutical compounds, which is crucial for drug development and safety assessment (Varynskyi & Kaplaushenko, 2020).
Novel Compound Synthesis
- The versatility of "4-((2,6-Dichloropyridin-4-yl)methyl)morpholine" in synthesizing novel compounds is further exemplified by its application in creating new heterocyclic systems with potential pharmaceutical relevance, such as inhibitors of the PI3K-AKT-mTOR pathway, a critical signaling pathway in cancer and other diseases (Hobbs et al., 2019).
Future Directions
The future directions for research and applications of 4-((2,6-Dichloropyridin-4-yl)methyl)morpholine are not explicitly mentioned in the search results. Given its structural features, it could potentially be explored in the field of medicinal chemistry, similar to other compounds containing the pyrrolidine ring .
properties
IUPAC Name |
4-[(2,6-dichloropyridin-4-yl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLJWQHRXONLCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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